5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one
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Overview
Description
3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound, followed by methylation. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated triazole compound .
Scientific Research Applications
3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Agriculture: Used in the development of pesticides and herbicides.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
3-Amino-1,2,4-triazole: Another derivative with an amino group instead of a methylamino group.
4-Methyl-1,2,4-triazole: A methyl-substituted triazole compound.
Uniqueness
3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the methylamino group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C4H8N4O |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(methylaminomethyl)-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h3,5H,2H2,1H3,(H,6,9) |
InChI Key |
FCAKRDZGWLUBKD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1NC(=O)N=N1 |
Origin of Product |
United States |
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